Carob tree kernel flour is derived from the seeds of the carob tree, scientifically known as Ceratonia siliqua L., which is a member of the Fabaceae family. This evergreen tree is native to the Mediterranean region and is known for its pods, which contain sweet pulp and seeds. The flour produced from these seeds is gaining attention for its nutritional and functional properties, making it a valuable ingredient in various food products.
The primary source of carob tree kernel flour is the seeds harvested from ripe carob pods. These pods are typically collected when fully mature, cleaned, dried, and roasted to enhance their flavor and nutritional profile before being ground into flour. The production process can vary between home-prepared and commercially-produced flours, with differences in drying and roasting techniques affecting the final product's characteristics .
Carob tree kernel flour is classified as a functional food ingredient due to its high fiber content, natural sweetness, and presence of bioactive compounds such as polyphenols. It is often used as a substitute for cocoa powder in various recipes, especially in gluten-free and health-conscious diets.
The synthesis of carob tree kernel flour involves several key steps:
The roasting process is critical as it influences the flavor profile and antioxidant properties of the flour. Typically, roasting temperatures range from 120°C to 160°C, depending on the desired characteristics of the final product.
The molecular formula for carob tree kernel flour is with a molecular weight of approximately 293.35 g/mol. The structure consists of various components including polysaccharides, proteins, lipids, and phenolic compounds that contribute to its functional properties.
The detailed composition of carob tree kernel flour varies but generally includes high levels of dietary fiber (up to 40%), carbohydrates (approximately 50%), and proteins (about 5-10%) .
Carob tree kernel flour undergoes several chemical reactions during processing and application:
Common reagents used in these reactions include oxygen or oxidizing agents for oxidation, acids for hydrolysis, and specific microorganisms for fermentation processes.
The mechanism by which carob tree kernel flour exerts its health benefits primarily involves its bioactive compounds. Polyphenols act as antioxidants, neutralizing free radicals and reducing oxidative stress in biological systems. Additionally, dietary fiber contributes to gut health by promoting regular bowel movements and supporting beneficial gut microbiota .
Research indicates that the antioxidant activity of carob extracts can be significantly higher than other commonly used flours due to its rich polyphenolic content .
Carob tree kernel flour has numerous applications across different fields:
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